molecular formula C12H24 B089596 3-Heptene, 2,2,4,6,6-pentamethyl- CAS No. 123-48-8

3-Heptene, 2,2,4,6,6-pentamethyl-

Cat. No.: B089596
CAS No.: 123-48-8
M. Wt: 168.32 g/mol
InChI Key: NBUMCEJRJRRLCA-UHFFFAOYSA-N
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Description

3-Heptene, 2,2,4,6,6-pentamethyl- is a chemical compound that is used in various scientific research applications. It is synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

  • Vaporization Enthalpies : A study determined the vaporization enthalpies of several monoolefin hydrocarbons, including trans-2,2,4,6,6-pentamethyl-3-heptene, using transpiration and correlation gas-chromatography methods (Verevkin, Wandschneider, & Heintz, 2000).

  • Gas-Phase Reactions with Ozone : Another study investigated the products of gas-phase reactions of ozone with various alkenes, which can provide insights into atmospheric chemistry and pollutant formation (Atkinson, Tuazon, & Aschmann, 1995).

  • Polymerization Processes : Research on the chain-walking polymerization of 3-heptene with phenyl-substituted α-diimine nickel catalysts demonstrates applications in polymer science, highlighting the production of branched amorphous polymers (Wang et al., 2019).

  • Termination in Polymerization : The role of metalation as a termination step in polymerization reactions involving α-olefins, including 3-heptene, has been studied using field desorption mass spectrometry (Evans, DeCoster, & Greaves, 1996).

  • Hydroacylation Reactions : A study on the rhodium-catalyzed hydroacylation of ethylene with 4-pentenals discusses the formation of double bond migration products, a reaction mechanism that could be relevant for similar compounds like 3-heptene (Vora, Lochow, & Miller, 1980).

  • Conducting Polymer Films : The structural and electrical properties of soluble conducting polymers, such as poly (3-pentylthiophene), have been characterized, providing a potential comparison point for related compounds like 3-heptene (Czerwinski et al., 1994).

  • Synthetic Platforms in Organic Chemistry : Bicyclo[4.1.0]heptenes, which can be related to 3-heptene, have been used as building blocks in organic synthesis, showcasing diverse ring-opening reactions (Chung, Chang, & Kim, 2014).

  • Gas-Phase Reactions with NO3 Radicals : Kinetic studies of the gas-phase reactions of NO3 radicals with a series of alkenes, including 1-heptene, inform atmospheric chemistry and pollutant dynamics (Zhao, Husainy, & Smith, 2011).

Mechanism of Action

Target of Action

It has been shown to exhibit potent antibacterial activity against gram-positive bacteria , suggesting that its targets may be bacterial cell components.

Mode of Action

It has been shown to have a radical mechanism of action . This suggests that it may interact with its targets by donating or accepting electrons, leading to the formation of radicals that can disrupt cellular processes.

Biochemical Pathways

Given its antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

The result of the action of 3-Heptene, 2,2,4,6,6-pentamethyl- is the inhibition of growth in Gram-positive bacteria . This suggests that the compound’s action leads to bactericidal or bacteriostatic effects.

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

“3-Heptene, 2,2,4,6,6-pentamethyl-” is used in the preparation of alkyl derivatives . It is also used in the preparation of 2,4,4-Trimethyl-1-pentene .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Heptene, 2,2,4,6,6-pentamethyl- involves the alkylation of a heptene with a pentamethylcyclopentadiene. The pentamethylcyclopentadiene will be prepared through the Diels-Alder reaction between isoprene and dimethylacetylene dicarboxylate.", "Starting Materials": [ "Heptene", "Pentamethylcyclopentadiene", "Isoprene", "Dimethylacetylene dicarboxylate" ], "Reaction": [ "Step 1: Preparation of pentamethylcyclopentadiene through Diels-Alder reaction between isoprene and dimethylacetylene dicarboxylate", "Step 2: Alkylation of heptene with pentamethylcyclopentadiene using a strong base such as sodium hydride or potassium tert-butoxide", "Step 3: Purification of the product through distillation or chromatography" ] }

123-48-8

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

2,2,4,6,6-pentamethylhept-3-ene

InChI

InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3

InChI Key

NBUMCEJRJRRLCA-UHFFFAOYSA-N

Isomeric SMILES

C/C(=C\C(C)(C)C)/CC(C)(C)C

SMILES

CC(=CC(C)(C)C)CC(C)(C)C

Canonical SMILES

CC(=CC(C)(C)C)CC(C)(C)C

27656-49-1
123-48-8

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Heptene, 2,2,4,6,6-pentamethyl-
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